
N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine is a versatile chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine typically involves the reaction of 2-methylcyclopentanone with diethylamine in the presence of a reducing agent . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing processes that utilize similar synthetic routes but on a larger scale . The use of advanced reactors and continuous flow systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Substituted amines.
Scientific Research Applications
N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Methylethylenediamine: Similar in structure but with different substituents.
N,N-Diethylethylenediamine: Another related compound with different alkyl groups.
Uniqueness
N1,N1-Diethyl-N2-(2-methylcyclopentyl)ethane-1,2-diamine is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and physical properties . This uniqueness makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H26N2 |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-(2-methylcyclopentyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-4-14(5-2)10-9-13-12-8-6-7-11(12)3/h11-13H,4-10H2,1-3H3 |
InChI Key |
FAMCKHPUAHEUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1CCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Bicyclo[2.2.2]octan-2-yl}butane-1,3-dione](/img/structure/B15276708.png)
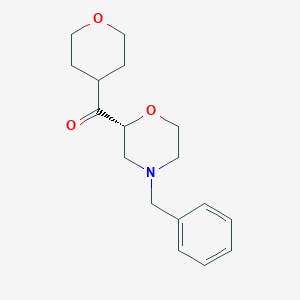
![4-[(But-3-yn-1-yl)amino]-2-methylpyrimidine-5-carboxylic acid](/img/structure/B15276724.png)

![2-[6-(Dimethylamino)pyridin-3-yl]-2-methylpropanoic acid](/img/structure/B15276737.png)
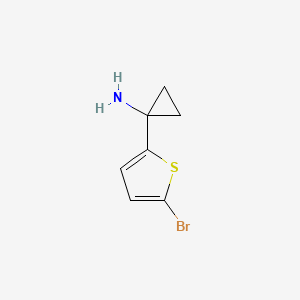
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
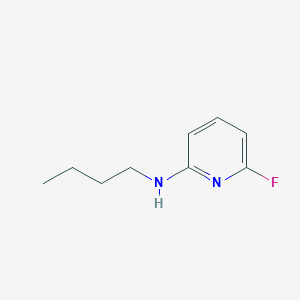
![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
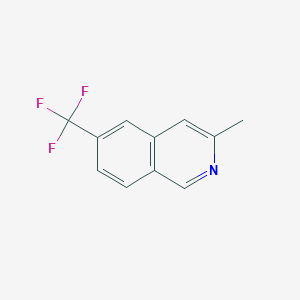
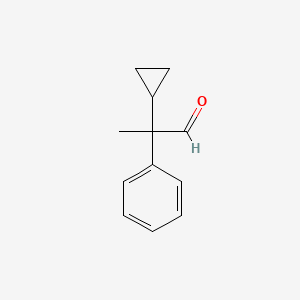

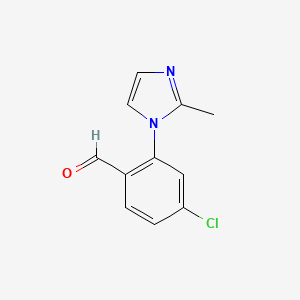
![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)
